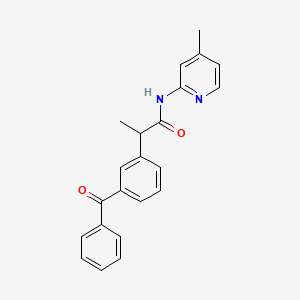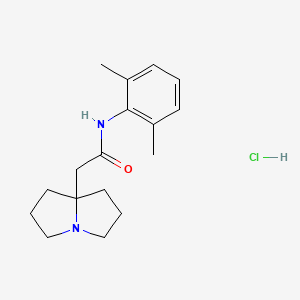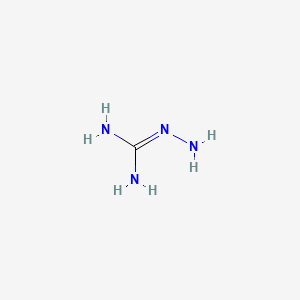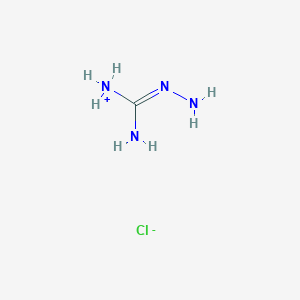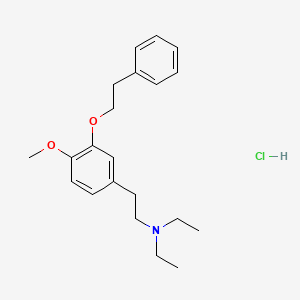
NE 100 hydrochloride
Vue d'ensemble
Description
NE 100 hydrochloride is a potent and selective sigma-1 receptor antagonist with an IC50 of 4.16 nM . It exerts antipsychotic activity in vivo and also suppresses ER stress-induced hippocampal cell death .
Molecular Structure Analysis
The molecular formula of NE 100 hydrochloride is C23H34ClNO2 . Its molecular weight is 391.97 . The InChI code is 1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H .Physical And Chemical Properties Analysis
NE 100 hydrochloride is a solid substance . It is soluble in DMSO (250 mg/mL) and water (≥ 100 mg/mL) . It should be stored at -20°C, in a sealed storage, away from moisture .Applications De Recherche Scientifique
NE 100 hydrochloride is a potent and selective σ1 receptor antagonist . It displays > 55-fold selectivity over σ2 receptors and > 6000-fold selectivity over D1, D2, 5-HT1A, 5-HT2, and PCP receptors . It exhibits reversible binding (Kd = 1.2 nM) and displays antipsychotic activity in vivo . It is orally active .
NE 100 hydrochloride is a potent and selective σ1 receptor antagonist . It displays > 55-fold selectivity over σ2 receptors and > 6000-fold selectivity over D1, D2, 5-HT1A, 5-HT2, and PCP receptors . It exhibits reversible binding (Kd = 1.2 nM) and displays antipsychotic activity in vivo . It is orally active .
- Neuropharmacology : Given its potent and selective antagonism of σ1 receptors, NE 100 hydrochloride could be used to study the role of these receptors in various neurological and psychiatric disorders .
- Psychiatry : Its antipsychotic activity suggests that it could be used in research related to schizophrenia and other psychiatric disorders .
- Pharmacokinetics : Since it is orally active, it could be used in studies investigating the absorption, distribution, metabolism, and excretion of drugs .
- Toxicology : It could be used in studies investigating the toxicity and safety of σ1 receptor antagonists .
- Molecular Biology : It could be used in studies investigating the molecular mechanisms of σ1 receptor antagonism .
- Development of New Drugs : Given its selectivity for σ1 receptors over other receptors, it could be used in the development of new drugs targeting these receptors .
NE 100 hydrochloride is a potent and selective σ1 receptor antagonist . It displays > 55-fold selectivity over σ2 receptors and > 6000-fold selectivity over D1, D2, 5-HT1A, 5-HT2, and PCP receptors . It exhibits reversible binding (Kd = 1.2 nM) and displays antipsychotic activity in vivo . It is orally active .
- Neuropharmacology : Given its potent and selective antagonism of σ1 receptors, NE 100 hydrochloride could be used to study the role of these receptors in various neurological and psychiatric disorders .
- Psychiatry : Its antipsychotic activity suggests that it could be used in research related to schizophrenia and other psychiatric disorders .
- Pharmacokinetics : Since it is orally active, it could be used in studies investigating the absorption, distribution, metabolism, and excretion of drugs .
- Toxicology : It could be used in studies investigating the toxicity and safety of σ1 receptor antagonists .
- Molecular Biology : It could be used in studies investigating the molecular mechanisms of σ1 receptor antagonism .
- Development of New Drugs : Given its selectivity for σ1 receptors over other receptors, it could be used in the development of new drugs targeting these receptors .
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGMDXSHODHWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-2-(4-methoxy-3-(2-phenylethoxy)phenyl)ethylamine monohydrochloride | |
CAS RN |
149409-57-4 | |
| Record name | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149409-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



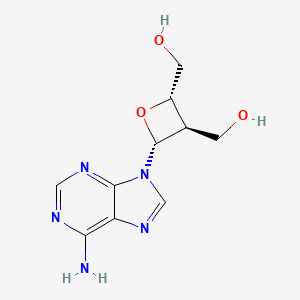
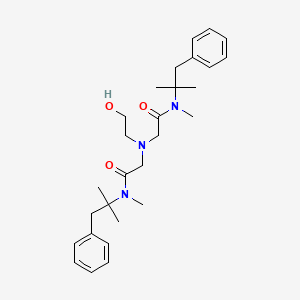
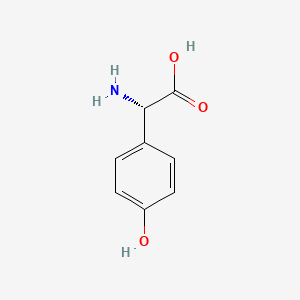
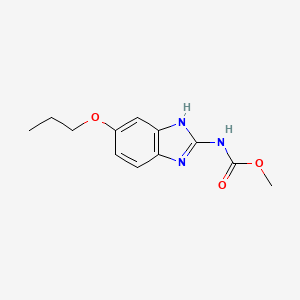
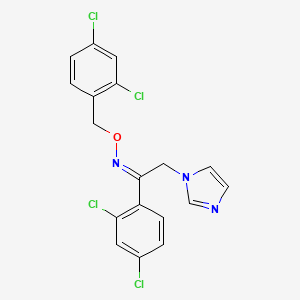
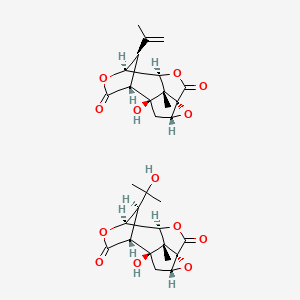
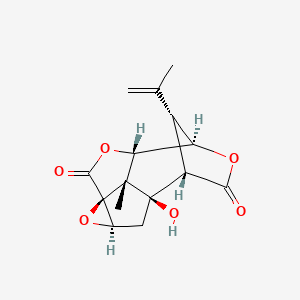
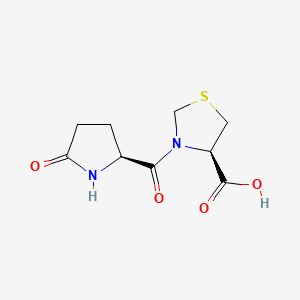
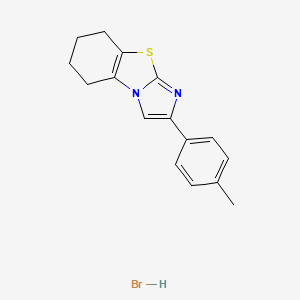
![(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide](/img/structure/B1677875.png)
